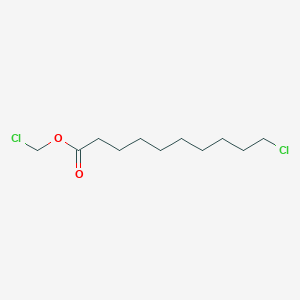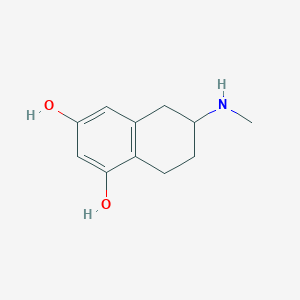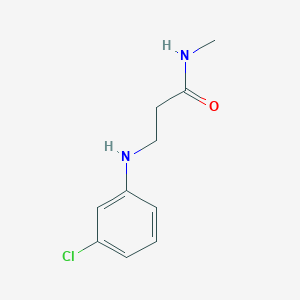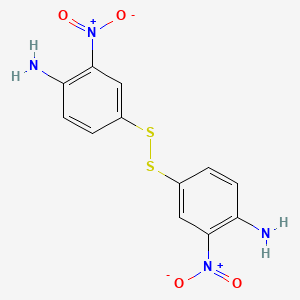
Ethyl 2-phenyl-1H-3-benzazepine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-phenyl-1H-3-benzazepine-4-carboxylate is a chemical compound with the molecular formula C19H17NO2 It belongs to the class of benzazepines, which are heterocyclic compounds containing a seven-membered ring fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-phenyl-1H-3-benzazepine-4-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors to form the benzazepine ring. For instance, the Mitsunobu reaction, which proceeds in tetrahydrofuran (THF) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), is a notable method . Another method involves the oxidative cyclization of N-methoxy-4-phenylbutanamide in the presence of PhI and Oxone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-phenyl-1H-3-benzazepine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: NBS is commonly used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-phenyl-1H-3-benzazepine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-phenyl-1H-3-benzazepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response .
Comparación Con Compuestos Similares
Ethyl 2-phenyl-1H-3-benzazepine-4-carboxylate can be compared with other benzazepine derivatives and similar heterocyclic compounds:
Similar Compounds: Indole derivatives, such as ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, chemical reactivity, and applications make it a valuable subject of study in organic and medicinal chemistry.
Propiedades
Número CAS |
86051-61-8 |
|---|---|
Fórmula molecular |
C19H17NO2 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
ethyl 2-phenyl-1H-3-benzazepine-4-carboxylate |
InChI |
InChI=1S/C19H17NO2/c1-2-22-19(21)18-13-16-11-7-6-10-15(16)12-17(20-18)14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3 |
Clave InChI |
RNBXOSTWUNIZNY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=CC=CC=C2CC(=N1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)

![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)



![2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile](/img/structure/B14420263.png)
![Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate](/img/structure/B14420270.png)

![Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate](/img/structure/B14420283.png)

![4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14420292.png)


